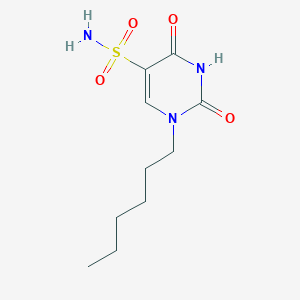

1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

描述

属性

IUPAC Name |

1-hexyl-2,4-dioxopyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4S/c1-2-3-4-5-6-13-7-8(18(11,16)17)9(14)12-10(13)15/h7H,2-6H2,1H3,(H2,11,16,17)(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSGIKLNMBJNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C(=O)NC1=O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the reaction of hexylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

化学反应分析

1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfonamide derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Chemical Properties and Structure

1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has the molecular formula and a molecular weight of approximately 275.32 g/mol. The compound features a hexyl group attached to a dioxo-tetrahydropyrimidine ring and a sulfonamide group. This unique structure allows it to interact with various biological and chemical systems effectively .

Medicinal Chemistry

Antimicrobial Activity: The sulfonamide group in this compound is known for its antimicrobial properties. It can inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of tetrahydropyrimidines exhibit significant antibacterial activity against various pathogens .

Anticancer Research: Preliminary studies indicate that this compound may possess anticancer properties. In vitro tests have demonstrated its effectiveness against cancer cell lines such as K562 (chronic myeloid leukemia) and MDA-MB-231 (breast cancer), suggesting potential for further development as an anticancer agent .

Biochemical Studies

Enzyme Inhibition: The compound's ability to bind to enzymes makes it a valuable tool in biochemical research. It can serve as an inhibitor in studies aimed at understanding enzyme mechanisms and interactions within metabolic pathways .

DNA Interaction: Recent research highlights the compound's protective effects against DNA damage induced by oxidative stress. This property could be leveraged in studies focusing on cellular protection mechanisms and the development of novel therapeutic agents that mitigate DNA damage .

Synthesis of Specialty Chemicals

In the chemical industry, this compound acts as an intermediate in the synthesis of complex molecules. Its structural characteristics allow it to be utilized in creating specialty chemicals with specific properties tailored for various applications .

Coordination Chemistry

The compound can function as a ligand in coordination chemistry due to its ability to form complexes with metal ions. This application is particularly relevant in the development of catalysts and materials for electronic applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound better, a comparison can be made with similar compounds:

| Compound | Functional Groups | Applications |

|---|---|---|

| 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | Carboxylic acid | Antimicrobial |

| 2,5-Diethyl-1,4-cyclohexanedione | Different ring structure | Organic synthesis |

The distinct combination of a hexyl group with a dioxo-tetrahydropyrimidine ring and a sulfonamide group provides specific chemical reactivity and biological activity that may not be present in other compounds .

Case Study 1: Anticancer Activity

A study published in PubMed examined the effects of various tetrahydropyrimidine derivatives on cancer cell lines. The results indicated that certain modifications to the tetrahydropyrimidine structure enhanced cytotoxicity against MDA-MB-231 cells. The study suggests that further exploration of these derivatives could lead to effective anticancer therapies .

Case Study 2: Enzyme Inhibition Mechanism

Research conducted on enzyme inhibition highlighted how sulfonamide derivatives interact with specific enzymes involved in metabolic pathways. The study demonstrated that this compound effectively inhibited enzyme activity at low concentrations .

作用机制

The mechanism of action of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

- Structure : Differs by replacing the hexyl group with a methyl group.

- Properties : Smaller alkyl chain reduces lipophilicity (logP ~0.5 vs. ~3.5 for hexyl derivative), impacting membrane permeability. Melting point and solubility data are unavailable, but its molecular weight is lower (205.19 g/mol) .

- Applications : Used in pharmacological studies due to its compact structure, though less suited for hydrophobic target interactions compared to the hexyl analogue.

N-{3-[(2E)-3-(3-Substituted Phenyl)prop-2-enoyl]phenyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamides (4a–d)

- Structure: Features a thioxo group at C2 (vs. dioxo in the hexyl compound) and a propenoylphenyl substituent. Substituents include nitro (4a), chloro (4b), fluoro (4c), and methyl (4d) groups on the phenyl ring .

- Properties :

- Higher melting points (240–289°C vs. ~230°C for hexyl compound), likely due to enhanced intermolecular interactions from the thioxo group and aromatic substituents.

- Thioxo group increases electron density, altering reactivity in biological systems.

- Synthesis : Prepared via condensation of aldehydes with thiouracil sulfonamides, yielding 61–69% .

N-[2-(Adamantan-1-yloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

- Structure : Contains a bulky adamantyloxyethyl group and a methyl group at C4.

- The methyl group at C6 may restrict conformational flexibility .

Computational and Analytical Considerations

生物活性

1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS No. 1538197-37-3) is a compound characterized by a complex structure that includes a hexyl group, a dioxo-tetrahydropyrimidine ring, and a sulfonamide group. This unique configuration contributes to its diverse biological activities, making it a subject of interest in various fields of biological and medicinal research.

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3O4S |

| Molecular Weight | 275.32 g/mol |

| IUPAC Name | 1-hexyl-2,4-dioxopyrimidine-5-sulfonamide |

| Appearance | Powder |

| Storage Temperature | Room temperature |

Synthesis

The synthesis of this compound typically involves the reaction of hexylamine with suitable pyrimidine derivatives under controlled conditions. This process often requires the use of catalysts and inert atmospheres to minimize side reactions .

The biological activity of this compound is primarily attributed to its sulfonamide group. This moiety can interact with specific enzymes or receptors in biological systems, inhibiting their activity and disrupting various metabolic pathways. Such interactions are crucial for its potential antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives can have MIC values as low as 0.20 mg/mL against certain pathogens like Trichophyton mentagrophytes.

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines including HeLa and MDA-MB-231. The following observations were made:

- Cell Viability : The compound significantly reduced cell viability in a dose-dependent manner.

- Cell Cycle Arrest : Treatment with the compound led to an increase in the percentage of cells in the subG1 phase of the cell cycle, indicating apoptosis .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds:

| Compound Name | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | Low | Moderate |

| 2,5-Diethyl-1,4-cyclohexanedione | High | Low |

This table illustrates that while this compound exhibits notable antibacterial and anticancer properties compared to its analogs .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives including this compound. Results indicated that this compound displayed potent activity against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to assess inhibition zones and confirmed the compound's potential as an antimicrobial agent .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of the compound against human cancer cell lines. The study revealed that treatment with varying concentrations led to significant apoptosis in HeLa cells as measured by flow cytometry and annexin V staining. Furthermore, molecular analysis indicated activation of apoptotic pathways involving caspases .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide and its structural analogs?

- Methodology : Derivatives of tetrahydropyrimidine sulfonamides are typically synthesized via multicomponent reactions (e.g., Biginelli-like reactions) or stepwise functionalization. For example:

- Catalytic conditions : Use of p-toluenesulfonic acid (PTSA) as a catalyst in one-pot reactions improves yield by facilitating cyclocondensation of aldehydes, thiourea, and β-keto esters .

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency for intermediates, while dichloromethane is preferred for acid-sensitive steps .

- Hexyl group incorporation : Alkylation at the N1 position can be achieved using 1-bromohexane under basic conditions (e.g., K₂CO₃ in DMF) .

- Example Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PTSA | Ethanol | 80 | 78 | |

| None | DCM | 25 | 65 |

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., diastereotopic protons in the hexyl chain at δ 1.2–1.6 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities; for example, the sulfonamide group adopts a planar conformation with hydrogen bonding to adjacent carbonyls .

- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 342.1234 for C₁₁H₂₀N₃O₄S) .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation and sulfonamide functionalization be addressed?

- Experimental Design :

- Competitive alkylation : Use sterically hindered bases (e.g., DBU) to favor N1- over N3-alkylation .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of amines) to direct sulfonylation to the desired position .

- Case Study : Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate showed 90% regioselectivity for N1-alkylation when synthesized with K₂CO₃ in DMF .

Q. What computational models predict the compound’s drug-likeness and oral bioavailability?

- Methodology :

- Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30) and CNS permeability (e.g., polar surface area <90 Ų) .

Q. How to resolve contradictions between spectral data and crystallographic results?

- Case Analysis :

- Example : NMR suggested a chair conformation for the tetrahydropyrimidine ring, while X-ray revealed a boat conformation stabilized by intramolecular H-bonding .

- Resolution : Perform variable-temperature NMR to detect conformational flexibility and compare with DFT-optimized structures .

Q. What in vitro models are suitable for evaluating biological activity, and how is structure-activity relationship (SAR) interpreted?

- Methodology :

- Enzyme assays : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., ATP-competitive binding) .

- SAR Insights :

- Hexyl chain : Hydrophobic interactions enhance membrane permeability (e.g., IC₀₉ improvement from C4 to C6 alkyl chains) .

- Sulfonamide group : Hydrogen bonding to active-site residues correlates with potency (e.g., ∆G = -9.2 kcal/mol in docking studies) .

Q. How do solvent and catalyst choices influence reaction mechanisms and byproduct formation?

- Mechanistic Insights :

- Solvent polarity : Protic solvents (e.g., ethanol) stabilize zwitterionic intermediates in Biginelli reactions, reducing side products like imine dimers .

- Catalyst role : PTSA protonates carbonyl groups, accelerating nucleophilic attack and cyclization (rate constant k = 0.15 min⁻¹ in ethanol) .

- Byproduct Mitigation : Low temperatures (0–5°C) suppress thiourea decomposition during sulfonamide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。